2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol
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Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol typically involves the reaction of 2-ethoxyphenol with 5,6,7,8-tetrahydronaphthalen-1-ylamine under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Pharmacological Studies: The compound is used to investigate the pharmacological properties of related molecules and their potential therapeutic effects.
Biological Assays: It is employed in various biological assays to study enzyme activities and cellular responses.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthol: This compound shares a similar naphthalene structure but lacks the ethoxy and phenolic groups.
5,6,7,8-Tetrahydro-1-naphthol: Another similar compound with a naphthalene core, differing in the position of the hydroxyl group.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various pharmacological studies.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities .
Properties
IUPAC Name |
2-ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-18-12-6-9-15(19(18)21)13-20-17-11-5-8-14-7-3-4-10-16(14)17/h5-6,8-9,11-12,20-21H,2-4,7,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTWIPORAGLNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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